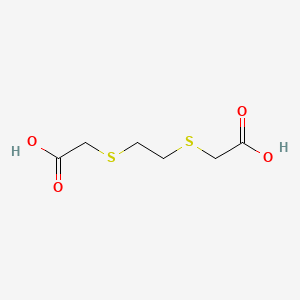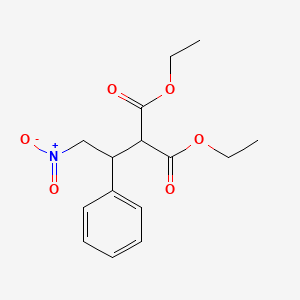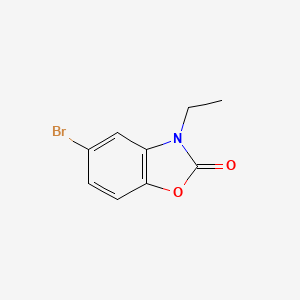
5-bromo-3-ethyl-3H-benzooxazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activity
5-Bromo-3-ethyl-3H-benzooxazol-2-one derivatives have been investigated for their antimicrobial and antitubercular activities. A study showed that certain compounds with this structure demonstrated significant activity against Mycobacterium tuberculosis and other microorganisms, indicating potential as therapeutic agents in treating tuberculosis and other bacterial infections (Shingalapur, Hosamani, & Keri, 2009).
Anti-Proliferative Activity
Research into 5-bromo-3-ethyl-3H-benzooxazol-2-one derivatives has also explored their anti-proliferative properties. These compounds were tested for their ability to inhibit the growth of various human tumor cell lines, with some showing promising cytotoxic activity, suggesting potential applications in cancer treatment (Liszkiewicz, Kowalska, Wietrzyk, & Opolski, 2003).
Antiviral Activity
The structure of 5-bromo-3-ethyl-3H-benzooxazol-2-one has been utilized in the synthesis of compounds with antiviral properties. Studies have indicated that certain derivatives exhibit activity against viruses such as HIV, HSV, and vaccinia virus, highlighting their potential use in antiviral therapy (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Synthesis of Pharmaceutical Agents
This compound is also important in the synthesis of various pharmaceutical agents. For example, it has been used in the synthesis of Nilotinib, an antitumor agent, demonstrating its utility in the pharmaceutical industry (Wang Cong-zhan, 2009).
Propiedades
IUPAC Name |
5-bromo-3-ethyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-2-11-7-5-6(10)3-4-8(7)13-9(11)12/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXOUBTUTSXARF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)Br)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-ethyl-3H-benzooxazol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid](/img/structure/B1362503.png)
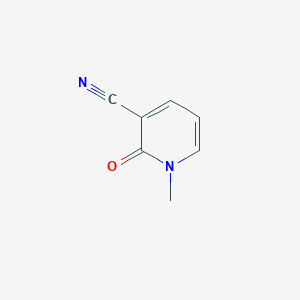

![2-({4-[Acetyl(methyl)amino]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1362513.png)

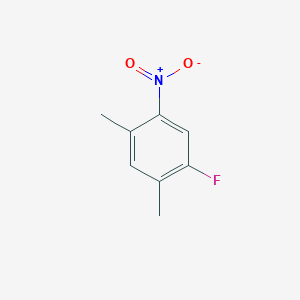

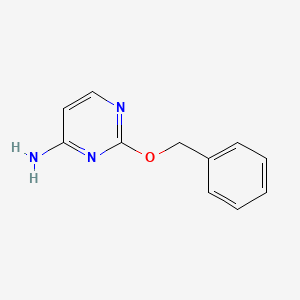
![4-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1362519.png)

